

5-Amino-2-methoxybenzenesulfonamide: A Versatile Building Block in Modern Organic Synthesis

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Compound of Interest

Compound Name: 5-Amino-2-methoxybenzenesulfonamide

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **5-Amino-2-methoxybenzenesulfonamide** is a key aromatic sulfonamide that has garnered significant attention as a versatile building block in the landscape of organic synthesis. Its unique structural features, comprising a nucleophilic amino group, an electron-donating methoxy group, and a sulfonamide moiety, render it a valuable synthon for the construction of a diverse array of complex molecules, particularly in the realm of medicinal chemistry. This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of **5-amino-2-methoxybenzenesulfonamide**, with a focus on its role in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

While experimental data for **5-amino-2-methoxybenzenesulfonamide** is not extensively documented in publicly available literature, its properties can be inferred from related structures and computational predictions. The aminopropyl derivative, (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, is a solid with a melting point of 166-167 °C and is slightly soluble in chloroform and methanol.[1]

Table 1: Physicochemical Properties of **5-Amino-2-methoxybenzenesulfonamide** and a Key Derivative

Property	5-Amino-2-methoxybenzenesulfonamide (Predicted/Inferred)	(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide (Experimental)
CAS Number	88508-44-5	112101-81-2
Molecular Formula	C ₇ H ₁₀ N ₂ O ₃ S	C ₁₀ H ₁₆ N ₂ O ₃ S
Molecular Weight	202.23 g/mol	244.31 g/mol
Melting Point	Not available	166-167 °C[1]
Solubility	Expected to be soluble in polar organic solvents.	Slightly soluble in Chloroform and Methanol.[1]

Spectroscopic Characterization:

The structural features of **5-amino-2-methoxybenzenesulfonamide** can be characterized by various spectroscopic techniques.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the amino and sulfonamide groups. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the three different substituents on the benzene ring.
- ¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The aromatic carbons, the methoxy carbon, and any aliphatic carbons in derivatives will exhibit characteristic chemical shifts.
- IR Spectroscopy: The infrared spectrum will display characteristic absorption bands for the N-H stretching vibrations of the primary amine and the sulfonamide, the S=O stretching of the sulfonamide group, C-O stretching of the methoxy group, and C-H and C=C vibrations of the aromatic ring.
- Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern can provide valuable information about the structure, with characteristic losses of SO₂ and fragments related to the substituents.

Reactivity and Synthetic Potential

The reactivity of **5-amino-2-methoxybenzenesulfonamide** is dictated by its three key functional groups: the primary aromatic amine, the sulfonamide, and the methoxy-substituted benzene ring.

- Amino Group: The primary amino group is a key site for a variety of chemical transformations. It is nucleophilic and can readily undergo:
 - N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
 - N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
 - Diazotization: Reaction with nitrous acid to form a diazonium salt. This intermediate is highly versatile and can be used in Sandmeyer-type reactions to introduce a wide range of substituents (e.g., halogens, cyano, hydroxyl) onto the aromatic ring.
 - Schiff Base Formation: Condensation with aldehydes or ketones to form imines.
- Sulfonamide Group: The sulfonamide moiety can also participate in chemical reactions, although it is generally less reactive than the amino group. The hydrogen atoms on the nitrogen can be substituted, and the entire group can influence the overall electronic properties of the molecule.
- Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution due to the electron-donating effects of the amino and methoxy groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves.

The interplay of these functional groups allows for a wide range of synthetic manipulations, making **5-amino-2-methoxybenzenesulfonamide** a valuable starting material for creating diverse molecular scaffolds.

Applications in Organic Synthesis

The primary documented application of a close derivative of **5-amino-2-methoxybenzenesulfonamide** is in the synthesis of the alpha-1 adrenergic receptor

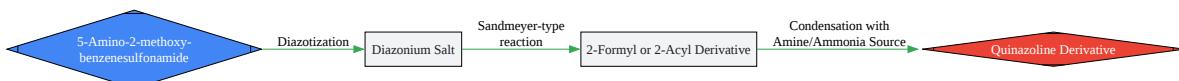
antagonist, Tamsulosin, used in the treatment of benign prostatic hyperplasia.^[1] The (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide is a key intermediate in this synthesis.

While specific, diverse examples of the direct use of **5-amino-2-methoxybenzenesulfonamide** in the synthesis of other classes of compounds are not extensively reported in readily available literature, its structure suggests significant potential in the construction of various heterocyclic systems and other medicinally relevant molecules.

Potential in Heterocyclic Synthesis

The presence of the reactive amino group makes **5-amino-2-methoxybenzenesulfonamide** a prime candidate for the synthesis of various nitrogen-containing heterocycles.

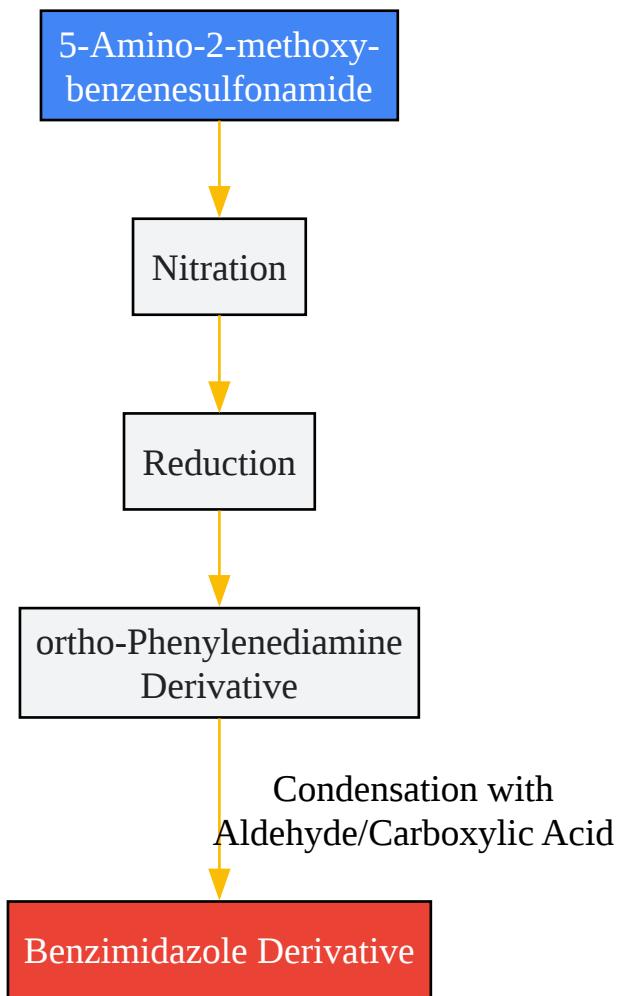
- Quinazoline Synthesis: Aromatic amines are common starting materials for the synthesis of quinazolines. General methods involve the condensation of an anthranilic acid derivative (which could be conceptually derived from the target molecule via oxidation) or a 2-aminobenzaldehyde/ketone with a suitable one-carbon unit. Alternatively, modern approaches involve transition-metal-catalyzed C-H amination or coupling reactions.



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Conceptual pathway to quinazolines.

- Benzimidazole Synthesis: The condensation of o-phenylenediamines with aldehydes or carboxylic acids is a classic method for benzimidazole synthesis. **5-Amino-2-methoxybenzenesulfonamide**, with its amino group, could potentially be elaborated to introduce a second amino group ortho to the first, thereby creating a suitable precursor for benzimidazole formation.



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Hypothetical route to benzimidazoles.

Role in Medicinal Chemistry and Drug Discovery

The sulfonamide moiety is a well-established pharmacophore found in a wide range of clinically used drugs, including antibacterial agents, diuretics, and anticonvulsants. The **5-amino-2-methoxybenzenesulfonamide** scaffold, therefore, represents a privileged structure in drug discovery. Its derivatives have the potential to be explored as:

- Kinase Inhibitors: The general structure of anilino-pyrimidines and related heterocycles, often synthesized from aniline precursors, is a common motif in kinase inhibitors used in cancer therapy.

- **Antimicrobial Agents:** The sulfonamide group is the key functional group in sulfa drugs, which act by inhibiting dihydropteroate synthase in bacteria. Novel derivatives of **5-amino-2-methoxybenzenesulfonamide** could be investigated for their antibacterial properties.

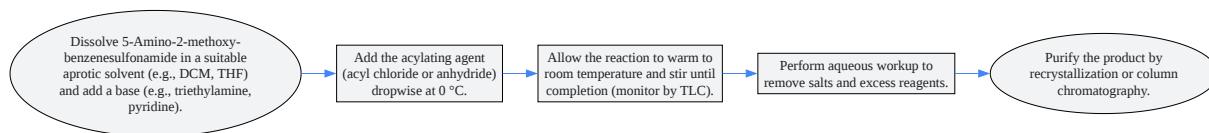
Key Experimental Protocols (Illustrative Examples)

While specific, detailed protocols starting from **5-amino-2-methoxybenzenesulfonamide** are scarce, the following sections provide generalized experimental procedures for key transformations of the amino group, which are central to its utility as a building block.

General Procedure for N-Acylation

This procedure describes the formation of an amide bond by reacting the primary amino group with an acylating agent.

Workflow:



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N-Acylation experimental workflow.

Detailed Methodology:

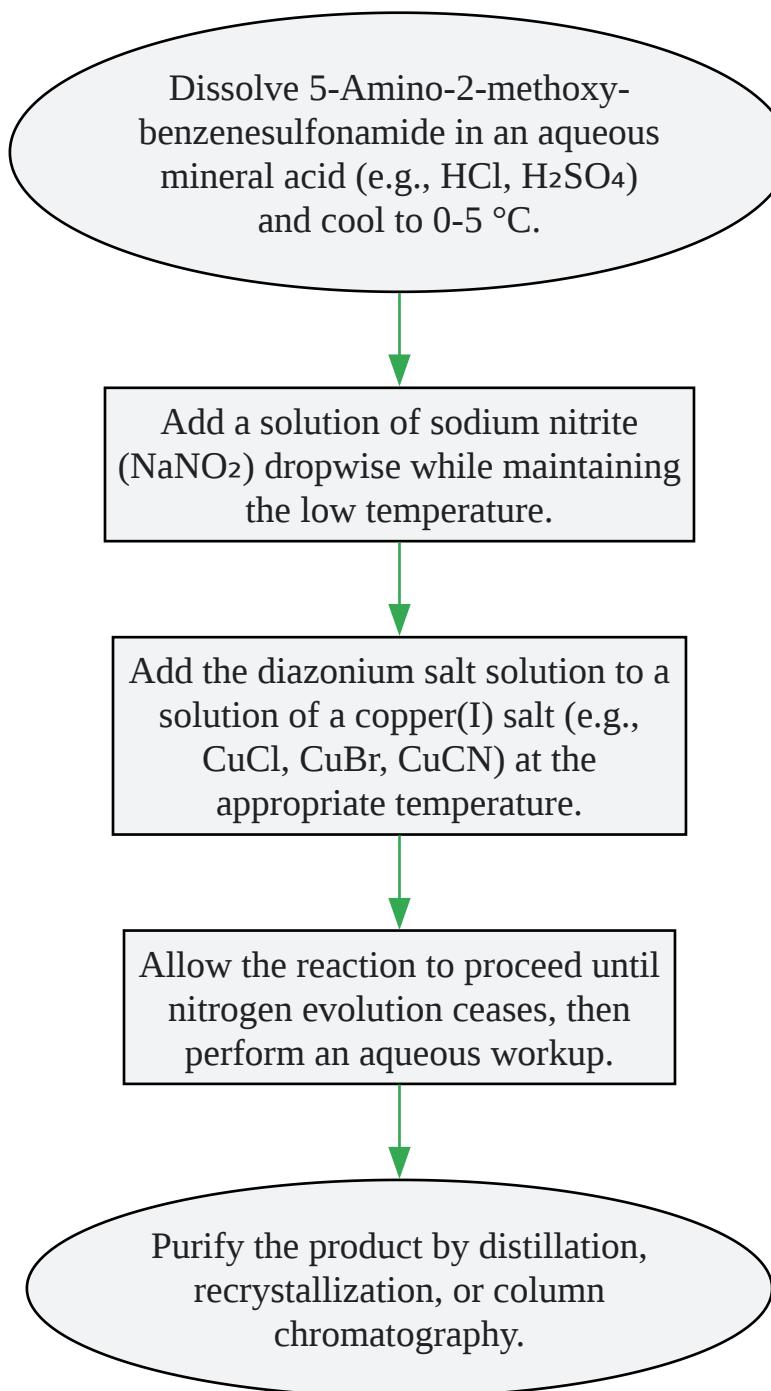
- Dissolve **5-amino-2-methoxybenzenesulfonamide** (1 equivalent) in a suitable dry aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere.
- Add a non-nucleophilic base, such as triethylamine or pyridine (1.1-1.5 equivalents).
- Cool the mixture to 0 °C in an ice bath.

- Slowly add the desired acyl chloride or anhydride (1-1.2 equivalents) dropwise to the stirred solution.
- Allow the reaction mixture to gradually warm to room temperature and continue stirring for a period of 2-12 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.

General Procedure for Diazotization and Sandmeyer Reaction

This two-step procedure illustrates the conversion of the amino group to a diazonium salt, followed by its substitution with a nucleophile.

Workflow:

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Diazotization and Sandmeyer reaction workflow.

Detailed Methodology:

Step 1: Diazotization

- Suspend or dissolve **5-amino-2-methoxybenzenesulfonamide** (1 equivalent) in an aqueous solution of a mineral acid (e.g., 2-3 equivalents of HCl or H₂SO₄).
- Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
- Prepare a solution of sodium nitrite (1-1.1 equivalents) in a minimal amount of cold water.
- Add the sodium nitrite solution dropwise to the amine suspension/solution, ensuring the temperature remains below 5 °C.
- Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.

Step 2: Sandmeyer Reaction

- In a separate flask, prepare a solution or suspension of the appropriate copper(I) salt (e.g., CuCl, CuBr, CuCN) in the corresponding acid.
- Slowly add the cold diazonium salt solution to the copper(I) salt solution with stirring. The temperature for this addition will depend on the specific reaction.
- Observe for the evolution of nitrogen gas. Once the addition is complete, the reaction mixture may be gently warmed to ensure complete decomposition of the diazonium salt.
- After the reaction is complete (as indicated by the cessation of gas evolution), cool the mixture and extract the product with a suitable organic solvent.
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the product by an appropriate method such as distillation, recrystallization, or column chromatography.

Conclusion

5-Amino-2-methoxybenzenesulfonamide is a valuable and versatile building block in organic synthesis with significant potential for the construction of medicinally important molecules. Its trifunctional nature allows for a wide range of chemical transformations, enabling the synthesis of diverse scaffolds, including various heterocyclic systems. While its application has been

notably highlighted in the synthesis of Tamsulosin, the fundamental reactivity of its constituent functional groups suggests a much broader utility that remains to be fully explored. This guide serves as a foundational resource for researchers looking to leverage the synthetic potential of this promising building block in their drug discovery and development endeavors. Further research into the diverse reactivity of **5-amino-2-methoxybenzenesulfonamide** is warranted and is expected to unveil novel synthetic routes to a plethora of biologically active compounds.

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References

- 1. R-(-)-5-(2-Amino-propyl)-2-methoxy-benzenesulfonamide | 112101-81-2 [chemicalbook.com]
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